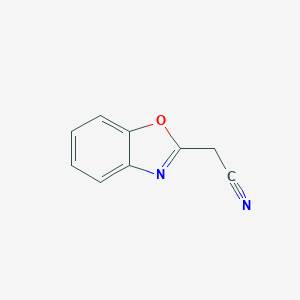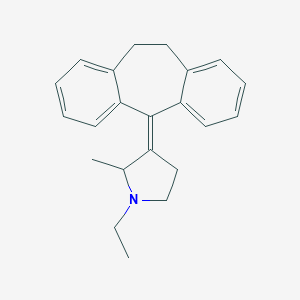
Piroheptine
Vue d'ensemble
Description
Piroheptine, known by its chemical name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride, is an anticholinergic and antihistamine compound primarily used as an antiparkinsonian agent . It was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and has been used to treat Parkinson’s disease by preventing the reuptake of dopamine, thus acting as a dopamine reuptake inhibitor .
Applications De Recherche Scientifique
Piroheptine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of anticholinergic and antihistamine activity.
Biology: this compound is used in studies of neurotransmitter systems, particularly the cholinergic and dopaminergic systems.
Medicine: this compound is used in the treatment of Parkinson’s disease and other neurological disorders.
Mécanisme D'action
Target of Action
Piroheptine primarily targets the muscarinic acetylcholine receptors in the central nervous system . These receptors play a crucial role in transmitting signals in the nervous system. This compound also interacts with dopamine receptors , preventing the reuptake of dopamine, thereby acting as a dopamine reuptake inhibitor (DRI) .
Mode of Action
This compound, like other anticholinergic agents, is believed to block the muscarinic acetylcholine receptors and cholinergic nerve activity . This blocking action reduces the activity of the parasympathetic nervous system, leading to effects such as reduced muscle spasms and tremors. Additionally, by preventing the reuptake of dopamine, this compound increases the availability of dopamine in the brain, which can help to alleviate symptoms of Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal functioning of this pathway, leading to a reduction in the activity of the parasympathetic nervous system . Additionally, by acting as a DRI, this compound affects the dopaminergic pathway , increasing the availability of dopamine in the brain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cholinergic nerve activity due to the blocking of muscarinic acetylcholine receptors . This leads to a decrease in symptoms such as muscle spasms and tremors. Additionally, by preventing the reuptake of dopamine, this compound increases the availability of dopamine in the brain, which can help to alleviate symptoms of Parkinson’s disease .
Analyse Biochimique
Biochemical Properties
Piroheptine has an anticholinergic activity selectively in the central nervous system and enhances the availability of dopamine . It is believed to block the muscarinic acetylcholine receptors and cholinergic nerve activity .
Cellular Effects
This compound has good effects to reduce tremor, rigidity, and bradykinesia . It enhances the effects of l-DOPA and reduces the total dosage of l-DOPA .
Molecular Mechanism
The molecular mechanism of this compound involves its potent anti-acetylcholine activity . It is believed to block the muscarinic acetylcholine receptors and cholinergic nerve activity .
Dosage Effects in Animal Models
In animal experiments, this compound showed protective effects to MPTP induced striatal loss
Metabolic Pathways
The metabolic pathways of this compound involve the hydroxylation at the 2-position in the benzene ring located far from the N-ethyl group on the pyrrolidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piroheptine is synthesized through a series of chemical reactions involving the formation of a dibenzo[a,d]cycloheptene skeleton. The synthetic route typically involves the following steps:
Formation of the dibenzo[a,d]cycloheptene skeleton: This is achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced through a reaction with an appropriate pyrrolidine derivative.
Final modifications:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: Piroheptine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction reactions can be used to modify the structure of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of various ketones and alcohols, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Comparaison Avec Des Composés Similaires
Pridefine: Another anticholinergic and antihistamine compound used in the treatment of neurological disorders.
Etifelmine: A compound with similar anticholinergic properties but different pharmacological effects.
Uniqueness of Piroheptine: this compound is unique in its ability to prevent the reuptake of dopamine, making it particularly effective in the treatment of Parkinson’s disease. Its selective anticholinergic activity in the central nervous system also distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQZSDCCLDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16378-22-6 (hydrochloride) | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864672 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16378-21-5 | |
| Record name | Piroheptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piroheptine?
A1: this compound exhibits its activity primarily through two mechanisms. It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [] Additionally, this compound demonstrates dopamine uptake inhibition, suggesting it can increase dopamine levels in certain brain regions. [, ]
Q2: How potent is this compound in comparison to other anticholinergic antiparkinsonian drugs?
A2: When compared to other anticholinergic antiparkinsonian drugs for its ability to inhibit the binding of muscarinic receptor subtypes, this compound displayed potent inhibition of both 3H-quinuclidinyl benzilate (QNB) and 3H-propylbenzilylcholine mustard (PZ) binding. [] The order of potency for 3H-QNB was mazaticol > atropine > this compound > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] The order of potency for 3H-PZ was mazaticol > atropine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] This data suggests that while this compound is a potent inhibitor of muscarinic receptor subtypes, other anticholinergic antiparkinsonian drugs display greater potency.
Q3: Are there any known structure-activity relationships for this compound?
A3: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that modifications to its chemical structure could significantly impact its activity, potency, and selectivity. [] Future research focusing on SAR could elucidate the specific structural features contributing to its pharmacological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


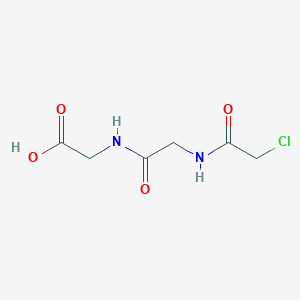
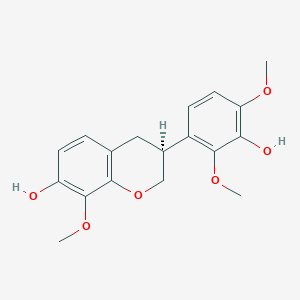
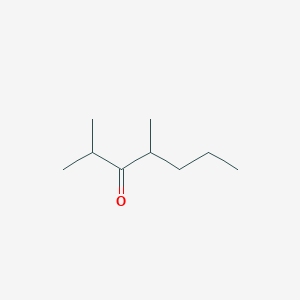
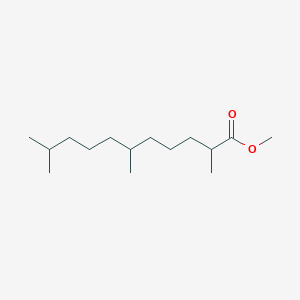
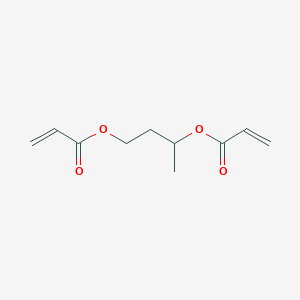
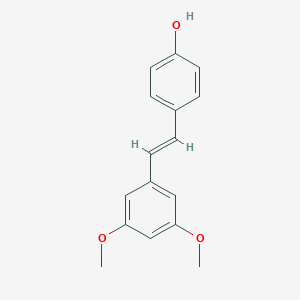
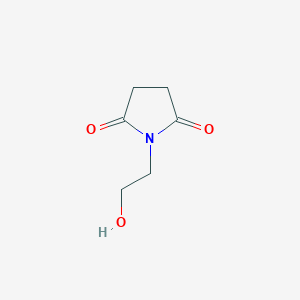
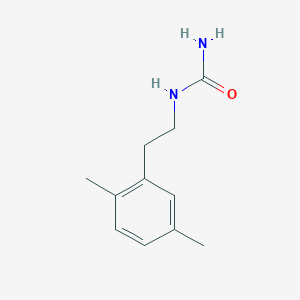

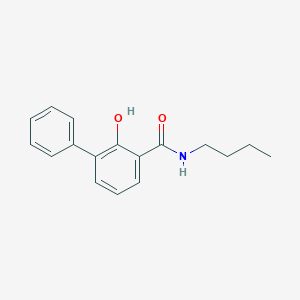
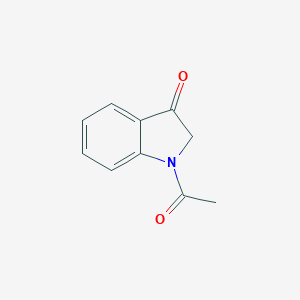
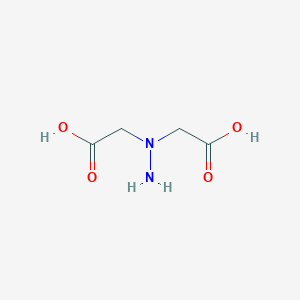
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
